N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c24-19(15-11-13-5-1-2-6-14(13)23-15)21-9-10-22-20(25)18-12-26-16-7-3-4-8-17(16)27-18/h1-8,11,18,23H,9-10,12H2,(H,21,24)(H,22,25) |
InChI Key |
AIVIUKGMCHMOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl chloride, which is then reacted with an appropriate amine to form the intermediate. This intermediate is subsequently coupled with 1H-indole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring structure but lacks the indole moiety.
Indole-2-carboxamide: Contains the indole moiety but does not have the benzodioxin ring.
N-(2-{[3-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxybenzamide: Similar structure with different functional groups.
Uniqueness
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its combined benzodioxin and indole structures, which confer distinct chemical and biological properties.
Biological Activity
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the indole structure combined with the benzodioxin moiety. The synthetic route may include:
- Formation of Benzodioxin : The precursor 2,3-dihydro-1,4-benzodioxin is synthesized through various chemical reactions involving aromatic compounds.
- Coupling with Indole : The indole moiety is then introduced through coupling reactions, often utilizing amine chemistry.
The final product can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antiproliferative Activity
Recent studies demonstrate that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Va | Panc-1 | 26 |
| Vb | MCF-7 | 44 |
| Vc | HT-29 | 48 |
| Vd | A549 | 86 |
These values indicate that the compound shows promising potential as an anticancer agent, with GI50 values comparable to established drugs like erlotinib .
Enzyme Inhibition
The compound has also been screened for enzyme inhibitory activity against key targets associated with metabolic disorders:
- α-glucosidase : Relevant for type 2 diabetes management.
- Acetylcholinesterase : Important in Alzheimer's disease research.
Results indicated that certain derivatives displayed effective inhibition, suggesting potential therapeutic applications in managing these conditions .
Case Studies
Case Study 1: Anticancer Activity
A study involving the evaluation of multiple indole derivatives showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis, possibly through modulation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
